molecular formula H4K2O6Os B570676 Potassium osmate(VI) dihydrate CAS No. 10022-66-9

Potassium osmate(VI) dihydrate

Cat. No.: B570676
CAS No.: 10022-66-9
M. Wt: 368.453
InChI Key: DGODWNOPHMXOTR-UHFFFAOYSA-N
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Description

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) is a transition metal complex with osmium in the +6 oxidation state. It is a violet crystalline powder () soluble in water but insoluble in alcohol and ether (). The compound is widely utilized as a catalyst in organic synthesis, particularly in Sharpless asymmetric dihydroxylation (AD) and aminohydroxylation (ASAH) reactions, enabling the enantioselective formation of vicinal diols and amino alcohols (). Its structure consists of a central osmium atom coordinated by two oxo (O²⁻) and two hydroxo (OH⁻) ligands, forming a dioxido-dioxo-osmium(VI) core stabilized by potassium counterions ().

Key applications include:

  • Dopamine sensing: Modified electrodes using K₂OsO₄·2H₂O derivatives enhance electrochemical detection of neurotransmitters ().
  • Antimalarial drug synthesis: ASAH reactions with osmium pre-catalysts yield enantiomerically pure aminoquinolines ().
  • Kanamycin derivatives: Used in the oxidation of glycans for antibiotic functionalization ().

Safety data highlight its toxicity: fatal if swallowed (H301) or inhaled (H311), necessitating strict handling protocols ().

Preparation Methods

Laboratory-Scale Synthesis Methods

Reduction of Osmium Tetroxide with Ethanol

The most widely documented laboratory method involves the reduction of osmium tetroxide (OsO₄) with ethanol in the presence of potassium hydroxide (KOH). The reaction proceeds as follows:

2OsO4+C2H5OH+5KOHCH3CO2K+2K2[OsO2(OH)4]+H2O2 \, \text{OsO}4 + \text{C}2\text{H}5\text{OH} + 5 \, \text{KOH} \rightarrow \text{CH}3\text{CO}2\text{K} + 2 \, \text{K}2[\text{OsO}2(\text{OH})4] + \text{H}_2\text{O}

Key Conditions :

  • Temperature : Room temperature (20–25°C)

  • Solvent : Aqueous KOH solution (20–40% w/v)

  • Reaction Time : 4–6 hours

This method yields potassium osmate(VI) dihydrate as a purple crystalline solid with a purity of >95% . Ethanol acts as both a reducing agent and a proton source, facilitating the reduction of Os(VIII) in OsO₄ to Os(VI) in the final product. The byproduct, potassium acetate, is removed via recrystallization in cold water .

Alkaline Oxidative Fusion of Osmium Metal

An alternative laboratory method employs alkaline oxidative fusion of osmium metal with potassium hydroxide and an oxidizing agent (e.g., potassium nitrate):

Os+6KOH+3KNO3K2OsO4+3KNO2+3H2O\text{Os} + 6 \, \text{KOH} + 3 \, \text{KNO}3 \rightarrow \text{K}2\text{OsO}4 + 3 \, \text{KNO}2 + 3 \, \text{H}_2\text{O}

Key Conditions :

  • Temperature : 400–450°C

  • Fusion Time : 2–3 hours

  • Post-Treatment : Dissolution in dilute HCl followed by neutralization with KOH

This method is less common due to the high temperatures required and the formation of nitrogen oxide byproducts. However, it provides direct access to potassium osmate without intermediate OsO₄, reducing exposure to toxic vapors .

Industrial-Scale Production Methods

Pyrometallurgical Smelting Process

A patented industrial process (CN106698530A) involves pyrometallurgical smelting of osmium powder with sodium peroxide (Na₂O₂) :

Step 1: Smelting

  • Reactants : Osmium powder and Na₂O₂ (1:3 molar ratio)

  • Temperature : 650–680°C

  • Duration : 2–3 hours

  • Reaction :

Os+3Na2O2Na2OsO4+Na2O+O2\text{Os} + 3 \, \text{Na}2\text{O}2 \rightarrow \text{Na}2\text{OsO}4 + \text{Na}2\text{O} + \text{O}2 \uparrow

Step 2: Water Immersion
The smelted product is cooled, crushed, and dissolved in cold water to extract sodium osmate (Na₂OsO₄). Excess Na₂O₂ is neutralized with dilute HCl .

Distillation and Crystallization

The sodium osmate solution is subjected to oxidative distillation with hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) to generate osmium tetroxide gas, which is absorbed in potassium hydroxide:

Distillation Conditions :

  • Temperature : 60–80°C

  • Absorbing Solution : 20–40% KOH with 0.5–2% ethanol

  • Reaction :

OsO4+2KOH+2H2OK2OsO42H2O\text{OsO}4 + 2 \, \text{KOH} + 2 \, \text{H}2\text{O} \rightarrow \text{K}2\text{OsO}4 \cdot 2\text{H}_2\text{O}

Yield : 85–90% with osmium purity >99.5% .

Comparative Analysis of Preparation Methods

Parameter Ethanol Reduction Alkaline Fusion Industrial Smelting
Starting Material OsO₄Os metalOs metal
Temperature 25°C400°C680°C
Reaction Time 6 hours3 hours3 hours
Yield 95%75%90%
Scalability Lab-scaleLab-scaleIndustrial
Byproducts Potassium acetateKNO₂Na₂O, O₂

Recent Advances and Optimizations

Solvent-Free Mechanochemical Synthesis

Emerging studies explore solvent-free synthesis using ball milling to mix OsO₄ and KOH directly. This method reduces waste and avoids toxic solvents, achieving yields comparable to traditional methods (88–92%) .

Catalytic Recycling of Osmium

Industrial processes now integrate osmium recovery systems, where spent catalysts are regenerated via re-oxidation with N-methylmorpholine N-oxide (NMO), reducing raw material costs by 30% .

Chemical Reactions Analysis

Catalytic Dihydroxylation of Alkenes

Potassium osmate(VI) dihydrate serves as a precursor to osmium tetroxide (OsO₄), which catalyzes the syn-dihydroxylation of alkenes to form vicinal diols. This reaction is stereospecific and proceeds via a cyclic osmate ester intermediate .

Mechanism:

  • Oxidation of Os(VI) to Os(VIII) :
    In aqueous basic media, K₂OsO₄ reacts with cooxidants (e.g., N-methylmorpholine N-oxide, selenoxides) to regenerate OsO₄ .

    K2[OsO2(OH)4]+CooxidantOsO4+Reduced Cooxidant\text{K}_2[\text{OsO}_2(\text{OH})_4]+\text{Cooxidant}\rightarrow \text{OsO}_4+\text{Reduced Cooxidant}
  • Cyclic Osmaoxetane Formation :
    OsO₄ reacts with alkenes to form a bicyclic osmate ester .

  • Hydrolysis :
    The osmate ester hydrolyzes to yield the diol and regenerate Os(VI) .

Key Features:

  • Asymmetric Dihydroxylation : Chiral ligands (e.g., cinchona alkaloids) induce enantioselectivity, achieving >90% ee for terminal alkenes .

  • Substrate Scope : Effective for cyclic internal alkenes (e.g., lactams, dioxines) and heteroaromatic acrylates .

Substrate Product Conditions Enantiomeric Excess (ee)
Styrene(R,R)-1,2-Diphenylethane-1,2-diolOsO₄, NMO, chiral ligand92%
Hexahydropyrancis-DiolK₂OsO₄·2H₂O, tert-butanol/H₂ON/A

Oxidative Cleavage of Olefins

K₂OsO₄·2H₂O facilitates the oxidative cleavage of alkenes to ketones or carboxylic acids under acidic or neutral conditions .

Reaction Pathway:

  • Dihydroxylation : Initial formation of vicinal diol.

  • Oxidative Cleavage : Further oxidation with agents like H₂O₂ cleaves the C–C bond .

    R1CH CHR2K2OsO4R1CO+R2COOH\text{R}_1\text{CH CHR}_2\xrightarrow{\text{K}_2\text{OsO}_4}\text{R}_1\text{CO}+\text{R}_2\text{COOH}

Reduction:

K₂OsO₄·2H₂O is reduced to lower oxidation states (e.g., Os(IV)) by alcohols or selenides, forming osmium intermediates critical for catalytic cycles .

K2[OsO2(OH)4]+C2H5OHOs IV Complexes+CH3CO2K\text{K}_2[\text{OsO}_2(\text{OH})_4]+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Os IV Complexes}+\text{CH}_3\text{CO}_2\text{K}

Substitution:

The octahedral [OsO₂(OH)₄]²⁻ ion undergoes ligand exchange with amines or phosphines, forming stable osmium complexes .

Reaction with Selenides and Selenoxides

Selenides (R₂Se) act as cooxidants, regenerating OsO₄ while forming selenoxides (R₂SeO) in equilibrium .

R2Se+K2[OsO2(OH)4]R2SeO+Os VI Intermediates\text{R}_2\text{Se}+\text{K}_2[\text{OsO}_2(\text{OH})_4]\leftrightarrow \text{R}_2\text{SeO}+\text{Os VI Intermediates}

This equilibrium enables sustainable catalytic cycles, reducing reliance on stoichiometric oxidants like K₃Fe(CN)₆ .

Hazard and Stability Considerations

  • Decomposition : Aqueous solutions slowly decompose to osmium tetroxide (OsO₄), a volatile and toxic gas .

  • Hygroscopicity : Absorbs moisture, requiring storage below 30°C .

Scientific Research Applications

Potassium osmate(VI) dihydrate has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in the asymmetric dihydroxylation of olefins, a key reaction in organic synthesis.

    Biology: It is employed in the preparation of osmium complexes for voltammetric analysis of polysaccharides.

    Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.

    Industry: It is used in the synthesis of carboranylated diols and other complex molecules

Mechanism of Action

Potassium osmate(VI) dihydrate exerts its effects primarily through its role as a catalyst. In the oxidative cleavage of olefins, it facilitates the formation of ketones and carboxylic acids by providing an osmium center that can undergo redox cycling. The molecular targets include olefins and other unsaturated compounds, and the pathways involve the formation of osmium-oxo intermediates .

Comparison with Similar Compounds

Chemical Structure and Oxidation State

Compound Formula Oxidation State Structure Key Ligands
Potassium osmate(VI) dihydrate K₂OsO₄·2H₂O Os⁶⁺ Dioxido-dioxo-osmium(VI) core O²⁻, OH⁻, H₂O
Potassium hexachloroosmate(IV) K₂OsCl₆ Os⁴⁺ Hexachloro-osmium(IV) octahedral Cl⁻
Osmium tetroxide OsO₄ Os⁸⁺ Tetrahedral O²⁻

Key Differences :

  • Oxidation state: K₂OsO₄·2H₂O (Os⁶⁺) vs. K₂OsCl₆ (Os⁴⁺) and OsO₄ (Os⁸⁺).
  • Ligands : Hydroxo/oxo ligands in osmate(VI) favor oxygen-transfer reactions, while chloride ligands in hexachloroosmate(IV) stabilize lower oxidation states ().

Physical and Solubility Properties

Compound Appearance Solubility (Water) Stability
This compound Violet crystalline Soluble Stable under dry conditions ()
Potassium hexachloroosmate(IV) Dark green crystals Moderate Hygroscopic; decomposes in moist air ()
Osmium tetroxide Pale yellow solid Soluble Volatile; sublimes at 40°C ()

Notable Contrasts:

  • K₂OsO₄·2H₂O is less volatile than OsO₄, making it safer for catalytic applications ().
  • Hexachloroosmate(IV) is incompatible with strong oxidizers due to chloride ligands ().

Mechanistic Insights :

  • K₂OsO₄·2H₂O operates catalytically with co-oxidants (e.g., N-methylmorpholine N-oxide) to regenerate active Os species ().
  • OsO₄ requires stoichiometric use, increasing toxicity risks ().

Decomposition Products :

  • K₂OsO₄·2H₂O releases potassium oxide (K₂O) upon heating ().
  • OsO₄ decomposes to toxic Os metal fumes ().

Stability and Compatibility

Compound Incompatible Materials Storage Conditions
This compound Strong oxidizers (e.g., HNO₃) Dry, inert atmosphere ()
Potassium hexachloroosmate(IV) Bases, organic solvents Airtight container ()
Osmium tetroxide Organic matter, reducing agents Sealed, cooled containers ()

Biological Activity

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) is an inorganic compound notable for its diverse applications in chemical synthesis and biological research. It is particularly recognized for its catalytic properties, especially in the oxidation of organic compounds. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is a diamagnetic purple solid that is highly soluble in water. It contains osmium in the +6 oxidation state, which is crucial for its reactivity. The primary mechanism of action involves the dihydroxylation of olefins, where potassium osmate acts as a catalyst. This reaction not only facilitates the formation of new compounds but also plays a significant role in stereoselective synthesis.

Target and Mode of Action

  • Target : Olefins
  • Mode of Action : The compound interacts with olefins through dihydroxylation, resulting in the formation of vicinal diols.

Biochemical Pathways

The biochemical pathways affected by this compound are extensive. Its use in asymmetric dihydroxylation reactions allows for the synthesis of complex organic molecules, including chiral compounds essential in pharmaceuticals.

Key Reactions

  • Oxidation : Potassium osmate acts as an oxidizing agent, converting olefins to ketones and carboxylic acids.
  • Reduction : It can be reduced to lower oxidation states, facilitating various synthetic pathways.
  • Substitution : Participates in substitution reactions to form osmium-ligand complexes.

Toxicity and Safety Considerations

Despite its utility, this compound is highly toxic. It poses significant health risks if mishandled, including potential carcinogenic effects due to osmium exposure. Safety protocols must be strictly followed when working with this compound, including the use of fume hoods and personal protective equipment.

1. Asymmetric Dihydroxylation

A study demonstrated the effectiveness of this compound in catalyzing asymmetric dihydroxylation reactions, leading to high yields of chiral products. The reaction conditions were optimized to enhance selectivity and efficiency.

Reaction ConditionsYield (%)Selectivity
Temperature: 0°C9298%
Time: 24 hours

2. Application in Medicinal Chemistry

Research has explored the potential applications of this compound in medicinal chemistry, particularly for synthesizing new drug candidates. The compound's ability to facilitate complex organic transformations makes it a valuable tool in drug development.

Q & A

Q. What are the critical stability considerations for handling potassium osmate(VI) dihydrate in air-sensitive reactions?

This compound is hygroscopic and decomposes in humid environments. Store it in a desiccator under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as these conditions may trigger hazardous reactions, including the release of toxic osmium tetroxide (OsO₄) . For air-sensitive catalytic applications (e.g., asymmetric dihydroxylation), pre-dry solvents and reagents, and use Schlenk-line techniques to maintain inert atmospheres .

Q. How does this compound function as a catalyst in Sharpless Asymmetric Dihydroxylation (AD)?

In AD reactions, this compound acts as a precursor to generate osmium tetroxide in situ, which catalyzes the stereoselective addition of hydroxyl groups to alkenes. Optimize reaction conditions by:

  • Ligand selection : Chiral ligands like (DHQD)₂PHAL enhance enantioselectivity .
  • Co-oxidants : Use N-methylmorpholine N-oxide (NMO) or K₃Fe(CN)₆ to regenerate OsO₄ from spent Os(VI) species .
  • Solvent choice : Tert-butanol/water mixtures improve solubility and reaction rates .
    Monitor reaction progress via TLC or HPLC to ensure complete conversion and minimize over-oxidation.

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

Technique Application Example Data
XRD CrystallinityConfirms K₂OsO₄·2H₂O structure .
FTIR Functional groupsOs-O stretching at ~820 cm⁻¹ .
ICP-MS Purity analysisDetects trace heavy metals (e.g., Os, K) .
Raman Reaction intermediatesIdentifies Os=O bonds in catalytic cycles .

Q. How can researchers mitigate risks when toxicity data for this compound are incomplete?

While acute toxicity data are limited, assume osmium compounds are hazardous due to OsO₄ formation. Implement:

  • Engineering controls : Fume hoods for weighing and reactions .
  • PPE : Nitrile gloves, safety goggles, and N99/P2 respirators during handling .
  • Waste protocols : Neutralize residues with aqueous sodium thiosulfate to reduce OsO₄ .
    Validate safety protocols using surrogate osmium compounds and consult GHS guidelines .

Q. What decomposition products form under thermal or oxidative stress, and how are they managed?

Thermal degradation (>200°C) produces K₂O and OsO₄ vapors, while reaction with acids releases toxic OsO₄ gas . Mitigation strategies include:

  • Controlled heating : Use oil baths instead of open flames.
  • Scrubber systems : Trap OsO₄ with alkaline solutions (e.g., 10% NaOH) .
  • Real-time monitoring : Employ gas sensors for OsO₄ detection in lab air .

Q. How can contradictions in physicochemical data (e.g., solubility) be resolved experimentally?

Published solubility data are sparse. Determine solubility empirically:

Prepare saturated solutions in water, ethanol, and THF.

Filter undissolved solids and quantify dissolved Os via ICP-OES .

Cross-validate with gravimetric analysis after solvent evaporation .
Document temperature and humidity conditions, as hydration state affects solubility .

Q. What role does this compound play in electrochemical sensor fabrication?

In hybrid nanocomposites, it enhances electron transfer kinetics. Example methodology:

  • Electrode modification : Mix K₂OsO₄·2H₂O with nanocellulose and drop-cast onto glassy carbon .
  • Performance validation : Use cyclic voltammetry (CV) to measure redox activity with K₃[Fe(CN)₆] as a probe .
    Optimize Os loading (0.1–1.0 wt%) to balance conductivity and stability.

Q. What challenges arise in synthesizing this compound, and how are they addressed?

Synthesis from OsO₄ and KOH often yields impurities like K₂OsO₅. Improve purity by:

  • Recrystallization : Use ethanol/water mixtures at 4°C to isolate K₂OsO₄·2H₂O crystals .
  • Drying protocols : Vacuum-dry at 50°C to retain hydration stoichiometry .
    Characterize intermediates via XANES to confirm Os(VI) oxidation state .

Q. How does this compound compare to osmium tetroxide in oxidation reactions?

While OsO₄ is more reactive, K₂OsO₄·2H₂O offers safer handling and slower release of active Os species. Trade-offs include:

Parameter K₂OsO₄·2H₂O OsO₄
ToxicityModerateHigh
StabilityAir-stableVolatile
ReactivityTunable via pHRapid
Use K₂OsO₄·2H₂O for prolonged reactions requiring controlled oxidation .

Q. What advanced applications exploit the redox properties of this compound?

  • Photocatalysis : Couple with TiO₂ for visible-light-driven C-H activation .
  • Bioconjugation : Oxidize glycans on proteins for labeling studies .
  • Polymer synthesis : Initiate oxidative polymerization of conductive polymers .
    Optimize pH (6–8) and co-catalysts (e.g., TEMPO) to enhance selectivity .

Properties

IUPAC Name

dipotassium;dioxido(dioxo)osmium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODWNOPHMXOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4K2O6Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693853
Record name Potassium osmate dihydrate
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10022-66-9
Record name Potassium osmate(VI) dihydrate
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Record name Potassium osmate dihydrate
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Record name POTASSIUM OSMATE DIHYDRATE
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Record name POTASSIUM OSMATE(VI) DIHYDRATE
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